tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexylamine derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent purification steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo substitution reactions, particularly with halides and other nucleophiles. Common reagents used in these reactions include palladium catalysts, Cs2CO3, and various solvents like 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for the preparation of N-Boc-protected anilines.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of various functionalized pyrroles and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems and may modulate synaptic transmission. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
tert-Butyl-N-methylcarbamate: Another related compound with different functional groups and reactivity.
Benzyl carbamate: Used in similar contexts but with different chemical properties and applications.
This compound stands out due to its specific stereochemistry and the presence of the cyclohexyl and methylamino groups, which confer unique reactivity and biological activity.
Properties
CAS No. |
1448242-15-6 |
---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.3 |
Purity |
0 |
Origin of Product |
United States |
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